molecular formula C20H17N5O3S B11020430 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11020430
M. Wt: 407.4 g/mol
InChI Key: ZNJKSDIRGFWIKK-UHFFFAOYSA-N
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Description

N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE is a complex organic compound that features a 1,3,4-thiadiazole ring, a pyridyl group, and an isoquinolinecarboxamide moiety

Preparation Methods

The synthesis of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving hydrazonoyl halides and thiocyanates . The pyridyl and isoquinolinecarboxamide groups are then introduced through subsequent reactions involving appropriate reagents and catalysts. Industrial production methods would likely optimize these steps for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand the interactions between small molecules and biological targets.

    Medicine: It has potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds include other 1,3,4-thiadiazole derivatives and isoquinolinecarboxamide analogs. Compared to these compounds, N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(6-METHYL-2-PYRIDYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Other similar compounds include:

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-methylpyridin-2-yl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C20H17N5O3S/c1-12-6-5-9-16(21-12)25-10-15(13-7-3-4-8-14(13)19(25)27)18(26)22-20-24-23-17(29-20)11-28-2/h3-10H,11H2,1-2H3,(H,22,24,26)

InChI Key

ZNJKSDIRGFWIKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

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